

# Application Notes and Protocols for Urinary Hexanoylglycine Measurement in Newborn Screening

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## Compound of Interest

Compound Name: Hexanoylglycine-d2

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## Introduction

Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is one of the most common inborn errors of fatty acid metabolism.[1] Undiagnosed, MCADD can lead to severe metabolic crises, characterized by hypoketotic hypoglycemia, lethargy, vomiting, and in some cases, seizures, coma, and sudden death.[2] Newborn screening programs are critical for the early detection and management of MCADD, which can significantly improve patient outcomes.[3] A key biomarker for the diagnosis of MCADD is the measurement of urinary hexanoylglycine.[4] In individuals with MCADD, the impaired activity of the medium-chain acyl-CoA dehydrogenase enzyme leads to the accumulation of medium-chain fatty acids, which are then metabolized through alternative pathways, resulting in the formation and excretion of hexanoylglycine in the urine.[5] This document provides detailed application notes and protocols for the quantitative measurement of urinary hexanoylglycine in a newborn screening context.

## Principle of the Method

The quantitative analysis of urinary hexanoylglycine is typically performed using stable isotope dilution tandem mass spectrometry (MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1] These methods offer high sensitivity and specificity for the detection and quantification of this key metabolite. The general principle involves the extraction of organic acids from a

urine sample, followed by chemical derivatization to enhance their volatility and ionization efficiency. An isotopically labeled internal standard of hexanoylglycine is added at the beginning of the sample preparation process to ensure accurate quantification by correcting for any analyte loss during extraction and analysis. The derivatized sample is then introduced into the mass spectrometer, where hexanoylglycine is identified and quantified based on its unique mass-to-charge ratio and fragmentation pattern.

## Data Presentation

The following table summarizes the quantitative data for urinary hexanoylglycine levels in newborns, which is crucial for the interpretation of screening results.

Parameter	Normal Newborns	Newborns with MCADD	Unit Conversion
Urinary Hexanoylglycine	1-2	3-170 (Asymptomatic)	1 µg/mg creatinine ≈ 0.65 µmol/mmol creatinine
	20-600 (Acute Stage)		

Note: The normal level of hexanoylglycine in urine is 1-2 µg/mg of creatinine. In MCADD deficiency it becomes 3-170 µg/mg of creatinine (acute stage 20-600 µg/mg of creatinine).[6] Conversion to µmol/mmol creatinine is approximate and based on the molar masses of hexanoylglycine (173.19 g/mol ) and creatinine (113.12 g/mol ).

## Experimental Protocols

### Method: Quantitative Analysis of Urinary Hexanoylglycine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a method for the quantitative analysis of urinary hexanoylglycine using a stable isotope dilution LC-MS/MS method.

Materials and Reagents:

- Urine sample (random collection)
- Hexanoylglycine standard
- Isotopically labeled hexanoylglycine internal standard (e.g., hexanoylglycine-d3)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Microcentrifuge tubes
- LC-MS/MS system with an electrospray ionization (ESI) source

#### Sample Preparation:

- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
- Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 100  $\mu$ L of the urine supernatant with 10  $\mu$ L of the internal standard solution.
- Add 400  $\mu$ L of acidified methanol (0.1% formic acid) to precipitate proteins.
- Vortex the mixture for 30 seconds and then centrifuge at 15,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100  $\mu$ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

### LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m)
  - Mobile Phase A: 0.1% formic acid in water
  - Mobile Phase B: 0.1% formic acid in acetonitrile
  - Gradient: A suitable gradient to separate hexanoylglycine from other urinary components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5  $\mu$ L
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Scan Type: Multiple Reaction Monitoring (MRM)
  - MRM Transitions:
    - Hexanoylglycine: Precursor ion (m/z) -> Product ion (m/z)
    - Hexanoylglycine-d3 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
  - Optimize collision energy and other MS parameters for the specific instrument used.

### Data Analysis and Quantification:

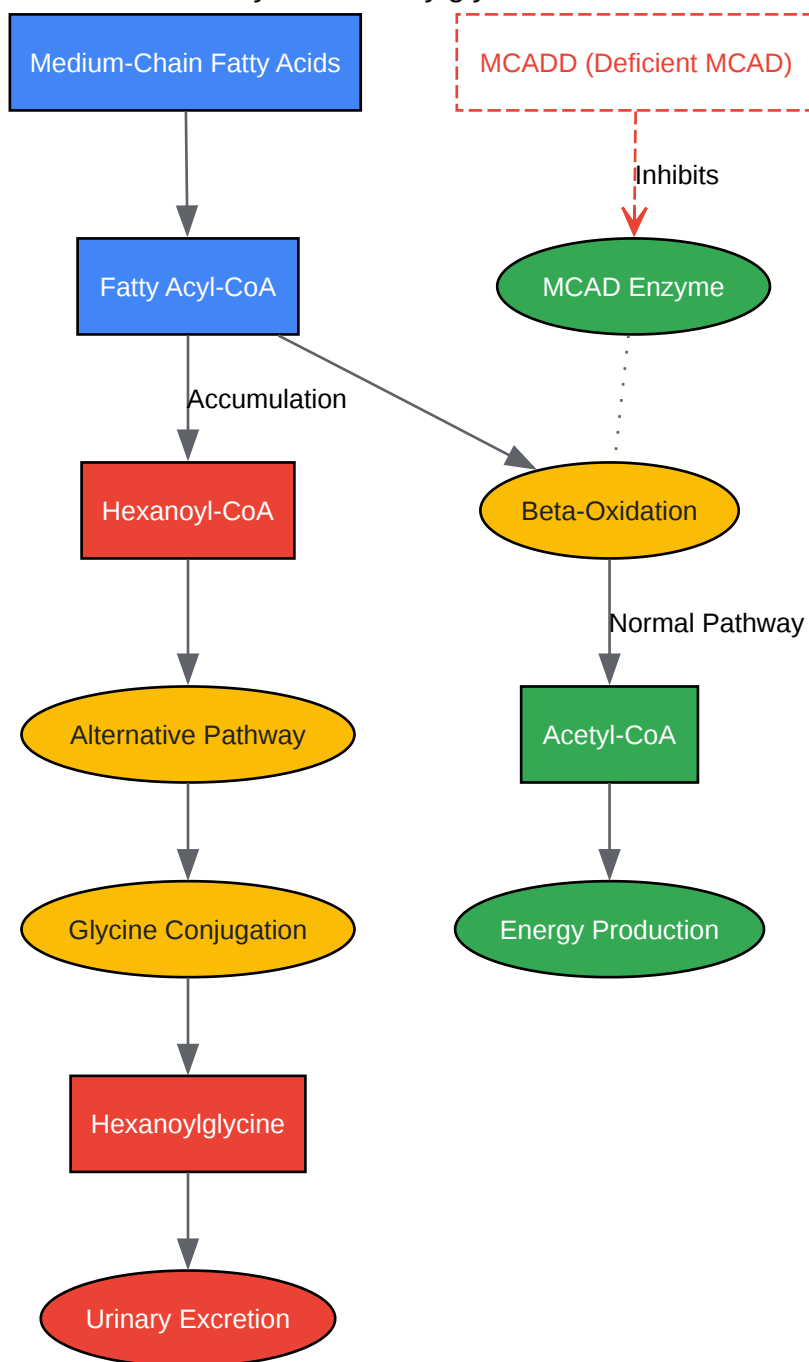
- Integrate the peak areas for both the endogenous hexanoylglycine and the isotopically labeled internal standard.
- Calculate the ratio of the peak area of hexanoylglycine to the peak area of the internal standard.

- Generate a calibration curve using known concentrations of the hexanoylglycine standard.
- Determine the concentration of hexanoylglycine in the urine sample by interpolating its peak area ratio from the calibration curve.
- Normalize the hexanoylglycine concentration to the urinary creatinine concentration, which should be determined using a separate assay.

## Mandatory Visualizations

### Biochemical Pathway in MCADD

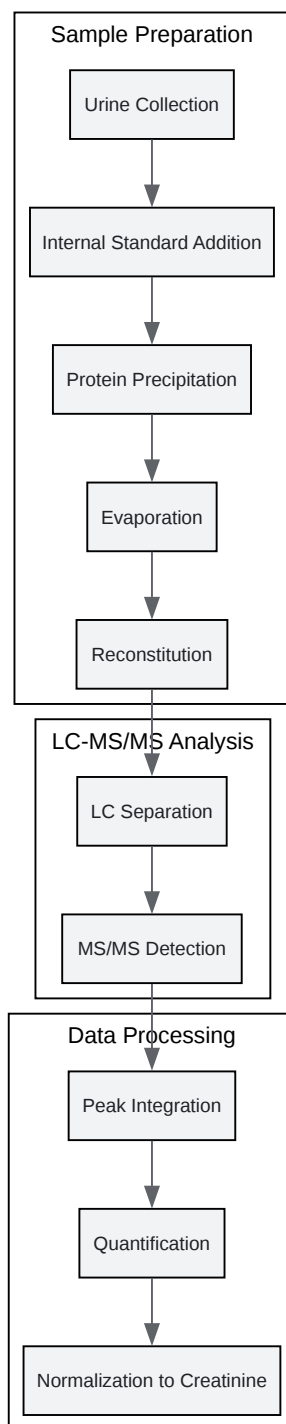
## Biochemical Pathway of Hexanoylglycine Formation in MCADD

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Caption: MCADD leads to the accumulation of hexanoyl-CoA, which is then conjugated with glycine to form hexanoylglycine.

## Experimental Workflow

## Experimental Workflow for Urinary Hexanoylglycine Analysis

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Caption: A streamlined workflow for accurate urinary hexanoylglycine quantification from sample preparation to data analysis.

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